molecular formula C8H9N3OS B2632353 (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol CAS No. 1533172-92-7

(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol

Cat. No.: B2632353
CAS No.: 1533172-92-7
M. Wt: 195.24
InChI Key: VZPWDDCCLIWJFM-UHFFFAOYSA-N
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Description

(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4, a thiophen-2-yl moiety at position 5, and a hydroxymethyl (-CH2OH) group at position 2. This compound belongs to the triazole class, known for diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Its structural uniqueness lies in the combination of a sulfur-containing thiophene ring and a polar hydroxymethyl group, which may enhance solubility and intermolecular interactions compared to simpler triazole derivatives .

Properties

IUPAC Name

(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-11-7(5-12)9-10-8(11)6-3-2-4-13-6/h2-4,12H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPWDDCCLIWJFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CS2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with methyl isothiocyanate to yield the triazole derivative. The final step involves the reduction of the triazole derivative to obtain (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)aldehyde or (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)carboxylic acid.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of triazoles, including (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol, exhibit significant antimicrobial properties. A study highlighted the compound's potential as an effective agent against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin . The incorporation of specific functional groups enhances its activity against various bacterial strains.

Antifungal Properties
Triazole compounds are widely recognized for their antifungal capabilities. The specific compound has been investigated for its efficacy against fungal pathogens, demonstrating promising results. The mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes .

Anticancer Potential
Emerging research suggests that (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol may possess anticancer properties. Its ability to interact with DNA and inhibit cancer cell proliferation has been noted in various studies. Further investigations are ongoing to elucidate the specific pathways involved and to optimize its efficacy through structural modifications .

Material Science

Organic Semiconductors
The compound is being explored for its potential use in organic semiconductors due to its favorable electronic properties. Research has shown that triazole derivatives can be utilized in the fabrication of organic light-emitting diodes (OLEDs), where they serve as electron transport materials . The unique electronic characteristics of thiophene rings enhance charge mobility and stability in these applications.

Photovoltaic Devices
In addition to OLEDs, there is growing interest in the use of (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol in photovoltaic devices. Its ability to absorb light efficiently makes it a candidate for use in solar cells, potentially improving energy conversion efficiencies when incorporated into polymer blends or as a dopant .

Organic Synthesis

Building Block for Complex Molecules
(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol serves as a versatile building block in organic synthesis. It can be used to create more complex structures through various reactions such as alkylation and acylation . This versatility allows chemists to explore new compounds with tailored biological activities or material properties.

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against Staphylococcus aureus; MIC comparable to ciprofloxacin
Antifungal PropertiesInhibits ergosterol synthesis; effective against fungal pathogens
Anticancer PotentialInhibits cancer cell proliferation; ongoing research on mechanisms
Material ScienceOrganic SemiconductorsEnhances charge mobility in OLEDs; favorable electronic properties
Photovoltaic DevicesPotential for improved energy conversion efficiencies
Organic SynthesisBuilding Block for Complex MoleculesVersatile reactions lead to new compounds with tailored activities

Mechanism of Action

The mechanism of action of (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations on the Triazole Core

The biological and physicochemical properties of triazole derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Substituents Key Features Biological Activity References
Target Compound 4-Me, 5-thiophen-2-yl, 3-CH2OH Enhanced polarity due to -CH2OH; thiophene improves π-π interactions Not explicitly reported, but inferred antimicrobial potential based on structural analogs
4-(4-Fluorophenyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 4-(4-Fluorophenyl), 5-thiophen-2-yl, 3-thione Thione group increases rigidity; fluorophenyl enhances lipophilicity Antimicrobial activity demonstrated against Gram-positive bacteria
(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol 4-(4-Methoxyphenyl), 5-phenyl, 3-SCH2CH(OH)Ph Bulky phenyl and methoxyphenyl groups reduce solubility; alcohol moiety allows hydrogen bonding Antifungal and antibiotic activities noted in related analogs
[4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol 4-Me, 5-pyridyl, 3-CH2OH Pyridyl group introduces basicity; hydroxymethyl enhances water solubility No explicit data, but pyridyl analogs often show enhanced bioavailability

Physicochemical Properties

  • Solubility: The hydroxymethyl group in the target compound and [4-Methyl-5-(4-pyridyl)-4H-1,2,4-triazol-3-yl]methanol improves aqueous solubility compared to non-polar analogs like the 4-(4-methoxyphenyl)-5-phenyl derivative .
  • Thermal Stability : Crystallographic data for triazole-thione analogs (e.g., ) show melting points >450 K, suggesting high thermal stability due to hydrogen-bonded networks .

Biological Activity

(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound featuring a triazole ring fused with a thiophene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, antifungal, and anticancer therapies.

Chemical Structure and Properties

The compound's molecular formula is C8H10N4SC_8H_{10}N_4S with a molecular weight of 194.25 g/mol. It contains a triazole moiety known for enhancing pharmacological properties through improved solubility and stability.

Triazoles are recognized for their ability to interact with various biological targets. The mechanism of action typically involves:

  • Antimicrobial Activity : Triazoles can disrupt cell membrane integrity and inhibit nucleic acid synthesis.
  • Anticancer Activity : They may induce apoptosis in cancer cells by modulating signaling pathways and increasing reactive oxygen species (ROS) levels .

Thiophene derivatives contribute additional biological properties, enhancing the overall efficacy of the compound.

Biological Activity Overview

The biological activity of (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol can be summarized as follows:

Activity Type Mechanism/Effect References
AntimicrobialDisruption of cell membranes
AntifungalInhibition of fungal growth
AnticancerInduction of apoptosis; inhibition of NF-kB signaling
AntioxidantScavenging free radicals

Antimicrobial Activity

A study demonstrated that triazole derivatives exhibit significant antibacterial activity against various strains of bacteria. The mechanism likely involves interference with bacterial cell wall synthesis.

Antifungal Properties

Research has shown that compounds similar to (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol possess antifungal properties effective against Candida spp. and Aspergillus spp., indicating potential for treating fungal infections .

Anticancer Studies

In vitro studies evaluated the compound against a panel of 60 human cancer cell lines. Results indicated that it exhibited over 60% growth inhibition in several cancer types, including breast and lung cancers. The compound's anticancer efficacy is attributed to its ability to enhance ROS production and disrupt cellular homeostasis .

Toxicity Studies

Acute toxicity assessments have been conducted on related triazole compounds, suggesting a favorable safety profile at therapeutic doses. These studies are crucial for determining the compound's potential for clinical use .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)methanol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazides. For example, refluxing 2-thiophenecarboxylic acid hydrazide with phenylisothiocyanate in ethyl alcohol forms a thiosemicarbazide intermediate, which undergoes intramolecular cyclization under acidic or basic conditions . Purification often involves crystallization from methanol/water mixtures, as demonstrated in analogous triazole derivatives .

Q. How is the compound characterized spectroscopically?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and tautomeric forms (e.g., thione vs. thiol). For instance, thiophenyl protons typically resonate at δ 7.0–7.5 ppm .
  • FT-IR : Absorptions near 1600–1650 cm⁻¹ indicate C=N stretching in the triazole ring, while S-H (thiol) or C=S (thione) bands appear at 2500–2600 cm⁻¹ or 1200–1250 cm⁻¹, respectively .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What solvents are optimal for synthesis and purification?

  • Methodological Answer : Ethyl alcohol and propan-2-ol are common for reflux reactions due to their polarity and boiling points. Crystallization is often performed using methanol or ethanol/water mixtures to enhance purity . Solvent effects on tautomeric equilibria (e.g., thione ↔ thiol) should be analyzed via UV-Vis or NMR in polar vs. non-polar solvents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates molecular orbitals, charge distribution, and tautomeric stability. For example, HOMO-LUMO gaps in triazole derivatives correlate with nucleophilic/electrophilic sites, guiding functionalization strategies . Optimize geometries at the B3LYP/6-31G(d,p) level and compare with experimental NMR shifts to validate models .

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms?

  • Methodological Answer : Thione-thiol tautomerism complicates spectral interpretation. Use variable-temperature NMR to track proton exchange rates or employ X-ray crystallography for unambiguous structural determination . For instance, single-crystal XRD of analogous compounds confirmed the thione form in solid state .

Q. How can molecular docking predict biological activity against specific targets?

  • Methodological Answer : Dock the compound into active sites (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina. Prioritize derivatives with high binding affinity to residues like His37 or Asp49, as seen in triazole-based inhibitors . Validate with in vitro assays (e.g., MIC values) to correlate computational and experimental results .

Q. What are the challenges in optimizing reaction yields for large-scale synthesis?

  • Methodological Answer : Key variables include:

  • Catalyst selection : Triethylamine or NaHCO₃ enhances nucleophilic substitution in thioether formation .
  • Reaction time : Prolonged reflux (4–6 hours) improves cyclization efficiency but risks side reactions (e.g., oxidation of thiol groups) .
  • Workup protocols : Neutralize acidic byproducts with aqueous NaHCO₃ to prevent decomposition .

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